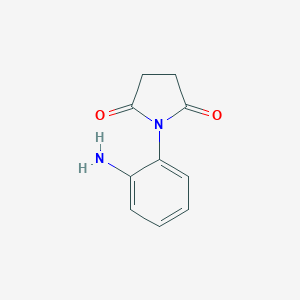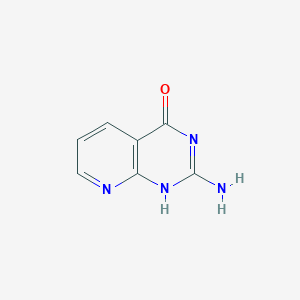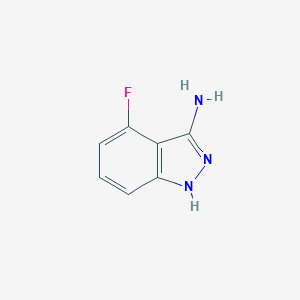
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide, also known as TMC-1, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMC-1 is a cyclic amide that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have also been studied extensively.
Mechanism of Action
The mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is not fully understood, but it is believed to act as a chelating agent, forming complexes with metal ions and other molecules. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has also been shown to inhibit the growth of cancer cells and reduce the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide in laboratory experiments is its stability, which allows for reproducible results. N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide is also easily synthesized and readily available. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the study of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide. One direction is the development of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide-based metal-organic frameworks with improved gas storage and separation properties. Another direction is the synthesis of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide derivatives with enhanced solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide and its potential applications in the treatment of various diseases.
Synthesis Methods
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide can be synthesized using different methods, including the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 4-cyclohexene-1,2-dicarboxylic acid with N,N,N',N'-tetramethylurea and carbonyldiimidazole in a solvent such as dichloromethane. The yield of N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide using these methods is around 50-70%.
Scientific Research Applications
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been studied as a potential drug candidate for the treatment of cancer and Alzheimer's disease. In materials science, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide has been used as a ligand for the synthesis of transition metal complexes with potential applications in asymmetric catalysis.
properties
CAS RN |
39214-27-2 |
|---|---|
Product Name |
N~1~,N~1~,N~2~,N~2~-tetramethyl-4-cyclohexene-1,2-dicarboxamide |
Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
1-N,1-N,2-N,2-N-tetramethylcyclohex-4-ene-1,2-dicarboxamide |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)11(15)9-7-5-6-8-10(9)12(16)14(3)4/h5-6,9-10H,7-8H2,1-4H3 |
InChI Key |
KZQJFRFIKAVJBF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
Canonical SMILES |
CN(C)C(=O)C1CC=CCC1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




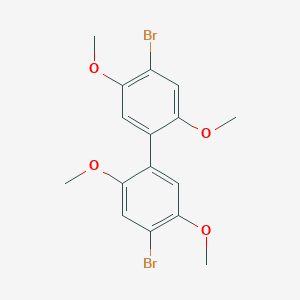
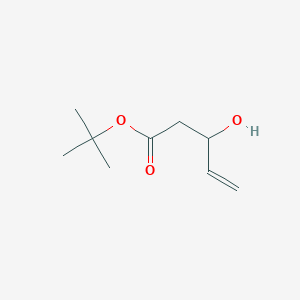
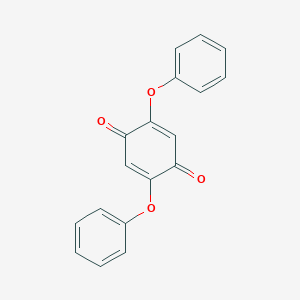
![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)

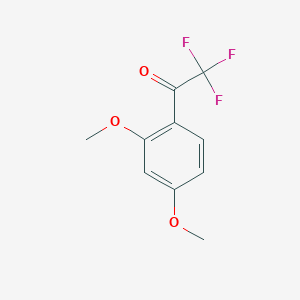
![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)
